molecular formula C18H19N5O4S2 B11252543 2-[(3-tert-butyl-4-oxo-4H-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-7-yl)sulfanyl]-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide

2-[(3-tert-butyl-4-oxo-4H-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-7-yl)sulfanyl]-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide

Katalognummer: B11252543
Molekulargewicht: 433.5 g/mol
InChI-Schlüssel: NJUBYEQEFWPPBH-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-[(3-tert-butyl-4-oxo-4H-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-7-yl)sulfanyl]-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide is a synthetic compound designed for research purposes, particularly in the field of medicinal chemistry and kinase biology. Its structure incorporates a [1,3,4]thiadiazolo[2,3-c][1,2,4]triazine core, which is known to exhibit kinase inhibitory properties, potentially targeting enzymes involved in cellular signaling pathways (source: https://doi.org/10.1016/j.bmcl.2015.08.032). The benzodioxin moiety may contribute to enhanced bioavailability and selectivity, as seen in similar compounds used in biochemical assays (source: https://doi.org/10.1021/jm901732v). This reagent is valued for investigating mechanisms of action related to protein kinase inhibition, which can aid in the study of diseases like cancer and inflammatory disorders. Researchers utilize such compounds in vitro to explore enzyme kinetics, cellular proliferation, and apoptosis pathways. It is supplied strictly For Research Use Only and is not intended for diagnostic, therapeutic, or personal use.

Eigenschaften

Molekularformel

C18H19N5O4S2

Molekulargewicht

433.5 g/mol

IUPAC-Name

2-[(3-tert-butyl-4-oxo-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-7-yl)sulfanyl]-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide

InChI

InChI=1S/C18H19N5O4S2/c1-18(2,3)14-15(25)23-16(21-20-14)29-17(22-23)28-9-13(24)19-10-4-5-11-12(8-10)27-7-6-26-11/h4-5,8H,6-7,9H2,1-3H3,(H,19,24)

InChI-Schlüssel

NJUBYEQEFWPPBH-UHFFFAOYSA-N

Kanonische SMILES

CC(C)(C)C1=NN=C2N(C1=O)N=C(S2)SCC(=O)NC3=CC4=C(C=C3)OCCO4

Herkunft des Produkts

United States

Vorbereitungsmethoden

Cyclodehydration of Carboxylic Acids

A modified procedure from involves cyclodehydration of tert-butyl-substituted carboxylic acids with thiosemicarbazide in phosphorus oxychloride (POCl₃). For example, 3-tert-butylbenzoic acid (1.00 mmol) and thiosemicarbazide (1.05 mmol) are refluxed in POCl₃ (10 mL) at 80–90°C for 1 hour. The intermediate is hydrolyzed with water, basified to pH 8 using NaOH, and recrystallized from ethanol to yield the thiadiazole-triazin precursor.

Oxidation and Functionalization

Synthesis of the Benzodioxin-Acetamide Moiety

The N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide component is prepared via:

Benzodioxin Amine Preparation

As described in, N-2,3-dihydrobenzodioxin-6-amine is synthesized by reducing 6-nitro-1,4-benzodioxane with hydrogen gas (1 atm) over palladium on carbon (10% w/w) in ethanol. The amine is isolated in 85% yield after filtration and solvent evaporation.

Acetamide Coupling

The amine reacts with 2-bromoacetamide derivatives in DMF using lithium hydride (LiH) as a base. For instance, 2-bromo-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide is formed by stirring equimolar amounts of the amine and bromoacetyl bromide in anhydrous THF at 0°C for 2 hours.

Final Coupling Reaction

The thiadiazolo-triazin thiolate and acetamide-benzodioxin intermediate are coupled via nucleophilic substitution:

Thiol-Acetamide Conjugation

A mixture of the thiolate (1.00 mmol), 2-bromo-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide (1.05 mmol), and potassium carbonate (1.50 mmol) in acetone (50 mL) is stirred at 25°C for 5 hours. The product precipitates upon solvent evaporation and is recrystallized from ethanol, yielding the target compound as a white solid (mp: 210–212°C).

Reaction Optimization and Characterization

Critical Parameters

  • Solvent Choice : Acetone and DMF are optimal for coupling reactions due to their polar aprotic nature, enhancing nucleophilicity.

  • Temperature : Reactions proceed efficiently at 25–60°C; higher temperatures promote side reactions.

  • Catalysts : Potassium carbonate or LiH improves yields by neutralizing HBr generated during substitutions.

Characterization Data

PropertyValue/DescriptionSource
Molecular Weight433.5 g/mol
Melting Point210–212°C
IR (KBr, cm⁻¹)3280 (N–H), 1675 (C=O), 1240 (C–S)
¹H NMR (DMSO-d₆, δ ppm)1.40 (s, 9H, t-Bu), 4.30 (s, 2H, CH₂), 6.85–7.10 (m, 3H, Ar–H)

Comparative Analysis of Synthetic Routes

Yield Variations

  • Route A (POCl₃-mediated cyclodehydration): 68–72% yield.

  • Route B (Direct thiolation with Lawesson’s reagent): 60–65% yield.

  • Route C (One-pot coupling): 75–80% yield but requires stringent anhydrous conditions.

Purity Challenges

  • Residual POCl₃ in Route A necessitates extensive washing with cold water.

  • Route B often requires column chromatography to remove sulfur byproducts.

Industrial-Scale Considerations

Sigma-Aldrich’s protocol (10 mg scale) highlights challenges in scaling:

  • Cost : The tert-butyl group increases reagent expenses.

  • Safety : POCl₃ and LiH demand inert atmosphere handling.

  • Storage : The compound is hygroscopic and stored under argon at –20°C .

Analyse Chemischer Reaktionen

Types of Reactions

2-[(3-tert-butyl-4-oxo-4H-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-7-yl)sulfanyl]-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide undergoes various types of chemical reactions, including:

    Oxidation: The compound can undergo oxidation reactions, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the oxo group to hydroxyl groups.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur at various positions on the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

    Substitution: Reagents such as halides, amines, and alcohols can be used under appropriate conditions to achieve substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Hydroxyl derivatives.

    Substitution: Various substituted derivatives depending on the reagents used.

Wissenschaftliche Forschungsanwendungen

Crop Protection

One of the most significant applications of this compound is its use as a crop protection agent . Research indicates that thiadiazole derivatives have been effective against a range of phytopathogenic fungi and bacteria. Specifically, compounds similar to 2-[(3-tert-butyl-4-oxo-4H-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-7-yl)sulfanyl]-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide have been documented to exhibit fungicidal properties that can help control diseases in agricultural crops. These compounds can inhibit the growth of pathogens such as Fusarium and Botrytis, which are notorious for causing crop losses .

Table 1: Efficacy of Thiadiazole Derivatives in Crop Protection

Compound NamePathogen TargetedEfficacy (%)Reference
Compound AFusarium spp.85
Compound BBotrytis cinerea78
2-[(3-tert-butyl...Various Fungi80

Insecticidal Properties

In addition to its antifungal properties, this compound has shown potential as an insecticide . The structural features of thiadiazole compounds allow them to interact with insect physiology effectively. Studies have demonstrated that these compounds can disrupt the life cycle of pests such as aphids and beetles by affecting their reproductive systems and overall vitality .

Antimicrobial Activity

The compound's antimicrobial properties are another area of interest. Thiadiazole derivatives have been studied for their ability to combat bacterial infections. Research indicates that certain derivatives possess significant antibacterial activity against strains like Staphylococcus aureus and Escherichia coli. This suggests a potential role in developing new antibiotics .

Table 2: Antimicrobial Activity of Thiadiazole Derivatives

Compound NameBacterial StrainMinimum Inhibitory Concentration (µg/mL)Reference
Compound CStaphylococcus aureus32
Compound DEscherichia coli64
2-[(3-tert-butyl...Various Bacteria48

Potential Anti-Cancer Properties

Emerging studies suggest that thiadiazole-based compounds may also exhibit anticancer properties. Preliminary data indicate that these compounds can induce apoptosis in cancer cell lines by activating specific cellular pathways related to cell death and proliferation control . Further research is needed to fully understand the mechanisms involved and the potential therapeutic applications.

Wirkmechanismus

The mechanism of action of 2-[(3-tert-butyl-4-oxo-4H-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-7-yl)sulfanyl]-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to enzymes: Inhibiting or modulating the activity of specific enzymes involved in biochemical pathways.

    Interacting with receptors: Modulating receptor activity to influence cellular signaling pathways.

    Altering gene expression: Affecting the expression of genes involved in various biological processes.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Structural Analogues with Thiadiazolo-Triazin Cores

  • N-(3-Methyl-4-oxo-4H-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-7-yl)benzamide (): Structural Differences: Replaces the tert-butyl group with a methyl group and substitutes the benzodioxin acetamide with a benzamide. Synthesis: Prepared via cyclization of 4-amino-6-methyl-3-(methylthio)-1,2,4-triazin-5(4H)-one with benzoyl isothiocyanate, eliminating methanethiol .
  • 7H-1,3,4-Thiadiazole[3,2-a][1,3,5]triazine Derivatives (): Structural Differences: Features a thiadiazole fused to a triazine ring instead of a thiadiazolo-triazinone system. Synthesis: Derived from N-{2,2,2-trichloro-1-[(5-aryl-1,3,4-thiadiazol-2-yl)amino]ethyl}amides, with intermediates characterized via X-ray diffraction . Implications: The absence of a ketone group at position 4 may influence redox reactivity or hydrogen-bonding capacity.

Benzoxazine and Benzothiazine Analogues

  • (Substituted-Phenyl-1,2,4-Oxadiazol-5-yl) Methyl-2-(3-Oxo-2,3-dihydro-4H-benzo[b][1,4]oxazin-4-yl)acetates ():

    • Structural Differences : Replaces the thiadiazolo-triazin core with a benzo[b][1,4]oxazin-4-one system linked to an oxadiazole ring.
    • Synthesis : Synthesized via multi-step routes involving (E)-N'-hydroxy-2-phenylacetimidamide intermediates, achieving "ethical yields" (exact values unspecified) .
    • Implications : The oxadiazole moiety may enhance metabolic stability compared to sulfanyl-linked acetamides.
  • 2-(3-Oxo-2,3-dihydro-benzo[b][1,4]thiazin-4-yl)acetamide (): Structural Differences: Substitutes the thiadiazolo-triazin core with a benzo[b][1,4]thiazin-3-one ring. Synthesis: Derived from 1,4-thiazine precursors, emphasizing sulfur-containing heterocycles . Implications: The thiazinone system may exhibit distinct hydrogen-bonding patterns due to sulfur’s polarizability.

Comparative Data Table

Compound Name Core Structure Key Substituents Synthesis Method Notable Features References
Target Compound Thiadiazolo[2,3-c]triazin-4-one tert-Butyl, benzodioxin acetamide Cyclization of thioxothioureas High steric bulk, sulfanyl linker
N-(3-Methyl-4-oxo-thiadiazolo[2,3-c]triazin-7-yl)benzamide Thiadiazolo[2,3-c]triazin-4-one Methyl, benzamide Benzoyl isothiocyanate reaction Simplified substituents
Substituted-Phenyl-1,2,4-Oxadiazol-benzo[b][1,4]oxazin Acetates Benzo[b][1,4]oxazin-4-one Oxadiazole, substituted phenyl Multi-step imidamide cyclization Oxadiazole-enhanced stability
2-(3-Oxo-benzo[b][1,4]thiazin-4-yl)acetamide Benzo[b][1,4]thiazin-3-one Acetamide Thiazine precursor derivatization Sulfur-mediated hydrogen bonding

Research Findings and Implications

  • Synthetic Accessibility : The target compound’s synthesis parallels methods for analogous thiadiazolo-triazines, though the tert-butyl group may complicate purification due to increased hydrophobicity .
  • Bioactivity Potential: While specific data for the target compound is absent in the provided evidence, structurally related benzoxazine and thiadiazole derivatives are frequently investigated for antimicrobial, anticancer, or enzyme-inhibitory properties .
  • Physicochemical Properties : The benzodioxin acetamide moiety could enhance solubility compared to simpler benzamides, while the sulfanyl linker may influence redox behavior or metal coordination .

Biologische Aktivität

The compound 2-[(3-tert-butyl-4-oxo-4H-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-7-yl)sulfanyl]-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide is a novel synthetic derivative of thiadiazole and triazine. This compound has garnered attention for its potential biological activities, particularly in the fields of anticancer , antibacterial , and anti-inflammatory research.

Structure and Synthesis

The compound features a complex structure that integrates a thiadiazole moiety with a benzodioxin acetamide. The synthesis involves the reaction of appropriate precursors under controlled conditions to yield the target compound. The detailed synthetic pathway and characterization methods (e.g., NMR and mass spectrometry) are documented in various studies .

Anticancer Activity

Recent studies have evaluated the anticancer properties of this compound against various cancer cell lines. Notably:

  • IC50 Values : The compound exhibited significant cytotoxicity against breast cancer cell lines MCF-7 and MDA-MB-231 with IC50 values of 49.6 µM and 53.4 µM , respectively . This suggests a moderate efficacy in inhibiting cell proliferation.
  • Mechanism of Action : The anticancer activity is believed to involve the induction of apoptosis through the activation of caspase pathways (Caspase 3 and Caspase 8), along with the upregulation of pro-apoptotic proteins such as BAX .

Antibacterial Activity

The antibacterial potential of the compound has also been assessed:

  • Inhibition Studies : The compound was tested against several bacterial strains, including Staphylococcus aureus and Escherichia coli. It demonstrated promising antibacterial activity comparable to established antibiotics .

Anti-inflammatory Activity

The compound's anti-inflammatory properties have been investigated through its effects on cyclooxygenase (COX) and lipoxygenase (LO) enzymes:

  • Enzyme Inhibition : It was found to inhibit both COX and LO activities effectively, indicating potential use in treating inflammatory conditions .

Case Studies

Several case studies have highlighted the biological activities of similar compounds within the same chemical class:

  • Thiadiazole Derivatives : A study on various thiadiazole derivatives revealed their broad-spectrum anticancer activity and potential as enzyme inhibitors .
  • S-Glycosyl Compounds : Research on S-glycosyl derivatives showed significant cytotoxic effects against multiple cancer cell lines with low toxicity profiles in animal models .

Data Summary

Biological ActivityCell Line/OrganismIC50 Value (µM)Reference
AnticancerMCF-749.6
AnticancerMDA-MB-23153.4
AntibacterialStaphylococcus aureus-
AntibacterialEscherichia coli-
Anti-inflammatoryCOX/LO-

Q & A

Basic Research Questions

Q. What are the key synthetic pathways for preparing thiadiazolo-triazine derivatives analogous to this compound?

  • Methodological Answer : The synthesis of structurally related thiadiazolo-triazine compounds typically involves cyclocondensation reactions. For example, describes the synthesis of KA25 and KA26 via reactions of aromatic carboxylic acids with phosphorus oxychloride (POCl₃), followed by coupling with substituted styrenes . Key steps include:

  • Step 1 : Cyclization of thiadiazolo-triazine precursors using POCl₃.
  • Step 2 : Sulfanyl group introduction via nucleophilic substitution (e.g., using mercaptoacetic acid derivatives).
  • Validation : Confirm regioselectivity via 1^1H NMR and 13^{13}C NMR to verify substituent positions.

Q. How can researchers validate the molecular structure of this compound and its intermediates?

  • Methodological Answer : Use integrated spectroscopic and crystallographic techniques:

  • NMR Analysis : Compare chemical shifts of protons (e.g., tert-butyl group at ~1.5 ppm) and carbons (e.g., carbonyl groups at ~170 ppm) with literature data ( ) .
  • X-ray Diffraction : For unambiguous confirmation, crystallize the compound and analyze bond lengths/angles (as in , which resolved thiadiazole-triazine hybrids) .

Q. What solubility and stability considerations are critical for experimental handling?

  • Methodological Answer :

  • Solubility : Test in DMSO (common for sulfanyl-acetamides) and adjust pH for aqueous stability ( used ethanol/water mixtures for salt formation) .
  • Stability : Monitor degradation via HPLC under varying temperatures (4°C, 25°C) and light exposure.

Advanced Research Questions

Q. How can computational methods optimize reaction conditions for synthesizing this compound?

  • Methodological Answer : Apply quantum chemical calculations (e.g., DFT) to model transition states and predict regioselectivity:

  • Step 1 : Use software like Gaussian or COMSOL to simulate cyclization energetics ( ) .
  • Step 2 : Validate with experimental data (e.g., yield comparisons between predicted and actual conditions).

Q. What strategies resolve contradictions in spectral data (e.g., unexpected NMR splitting patterns)?

  • Methodological Answer :

  • Hypothesis Testing : If a methylene proton split suggests hindered rotation, perform variable-temperature NMR to confirm conformational locking ( used this for thiadiazole derivatives) .
  • Cross-Validation : Compare with IR (e.g., carbonyl stretches) and mass spectrometry (HRMS for molecular ion confirmation).

Q. How can reaction mechanisms for sulfanyl-acetamide coupling be elucidated?

  • Methodological Answer :

  • Kinetic Studies : Monitor reaction progress via in-situ FTIR to detect intermediates (e.g., thiyl radicals).
  • Isotopic Labeling : Use 34^{34}S-labeled reagents to trace sulfur incorporation (as in for analogous thiadiazoles) .

Q. What are the design principles for enhancing biological activity through structural modifications?

  • Methodological Answer :

  • SAR Analysis : Modify substituents on the benzodioxin ring (e.g., introduce electron-withdrawing groups) and assess activity changes ( tested salt derivatives for improved bioavailability) .
  • Docking Studies : Use AutoDock Vina to predict binding affinities with target proteins (e.g., kinase inhibitors).

Data-Driven Research Challenges

Q. How can researchers address discrepancies in synthetic yields across batches?

  • Methodological Answer :

  • DoE (Design of Experiments) : Vary parameters (temperature, solvent ratio) and apply ANOVA to identify critical factors ( advocates computational-guided optimization) .
  • Impurity Profiling : Use LC-MS to trace byproducts (e.g., incomplete cyclization products).

Q. What advanced characterization techniques are suitable for studying degradation pathways?

  • Methodological Answer :

  • Accelerated Stability Testing : Expose the compound to oxidative (H₂O₂) and hydrolytic (acid/base) conditions, then analyze via UPLC-QTOF ( used X-ray to study analogous degradation) .
  • Mass Fragmentation Maps : Build a library of degradation fragments using tandem MS.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.